Lophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

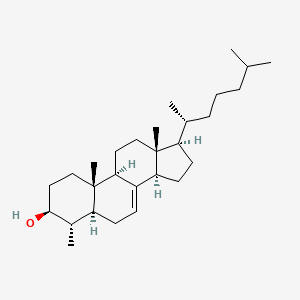

Lophenol has potent inhibitory activity against human cancer cell lines such as liver cancer, nasopharyngeal and colon cancer cells.

Aplicaciones Científicas De Investigación

Lophenol is a chemical compound found in various organisms and has potential applications in medicine and scientific research. It is a 3beta-hydroxy steroid that derives from a hydride of 5alpha-cholest-7-ene .

This compound and Cancer Research

- Cholesterol Synthesis and Cancer Progression Research indicates that this compound, a precursor to cholesterol, may play a role in cancer development . Specifically, the enzyme FAXDC2 aids in the production of cholesterol from this compound. When FAXDC2 is suppressed, this compound levels increase, which can prevent cell differentiation and maintain cancer cells in a stem cell-like state. These undifferentiated cancer stem cells can proliferate rapidly, resist anti-cancer therapies, and promote faster tumor progression .

- Wnt Signaling Hyperactive Wnt signaling, which is present in some cancer models, impairs cell differentiation, keeping cancers in a stem cell-like state. This compound appears to modulate the activity of the differentiation pathway, helping to maintain cancer cells in this state .

- Therapeutic Potential Targeting FAXDC2 to modulate cholesterol synthesis pathways presents a possible avenue for developing drugs that could inhibit cancer growth. Understanding how the suppression of FAXDC2 and changes in cholesterol metabolism can be leveraged could lead to new cancer therapies and preventative strategies .

This compound and Dermatology

- Wrinkle Reduction Research suggests that Aloe sterols, including this compound, can stimulate human dermal fibroblasts . A study using Aloe vera gel powder (AVGP) containing Aloe sterols showed a significant reduction in facial wrinkles in women aged 40 and over. Additionally, the production of collagen and hyaluronic acid increased in human dermal fibroblasts after cocultivation with Aloe sterols .

- Aloe Vera and Skin Hydration While a study observed an increase in arm skin hydration at 8 weeks in the AVGP group, there was no statistically significant difference in skin moisture between the AVGP and placebo groups. However, subgroup analysis showed that the change in mean wrinkle depth was significantly lower in the AVGP group compared to the control group .

This compound and Nematode Research

- Dauer Larva Formation Studies on nematodes have shown that when worms are grown on plates with this compound instead of cholesterol, the entire second-generation population becomes dauer larvae, even with sufficient food . Dauer larvae are a developmental stage that nematodes enter under unfavorable conditions .

- Reversal of Dauer Larva Formation The formation of dauer larvae caused by this compound can be prevented by adding cholesterol or its immediate precursor, lathosterol . This indicates that this compound interferes with the normal developmental processes controlled by sterols .

This compound in Plants

- Medicinal Properties of Aloe Aloe plants, which contain this compound, have been used for centuries for their therapeutic properties. They possess antibacterial, antimicrobial, antitumor, and anti-inflammatory properties . Various naphthalene derivatives, including aglycone isoeleutherol, isoeleutherol-5-O-glucoside, feroxidin, feroxidin A, feroxidin B, and plicataloside, have been isolated from Aloe plants .

*Aloe sterols (cycloartenol and this compound) can stimulate human dermal fibroblasts in vitro .

Propiedades

Número CAS |

481-25-4 |

|---|---|

Fórmula molecular |

C28H48O |

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,26+,27-,28+/m1/s1 |

Clave InChI |

LMYZQUNLYGJIHI-SPONXPENSA-N |

SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

SMILES isomérico |

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

SMILES canónico |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.